molecular formula C24H29N3O4 B2561464 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one CAS No. 2320575-50-4

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2561464
CAS No.: 2320575-50-4
M. Wt: 423.513
InChI Key: NMKRWEIECFVCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one features three key structural motifs:

  • A 2,3-dihydro-1,4-benzodioxin ring, known for its electron-rich aromatic system and metabolic stability.
  • A piperidine moiety linked via an ethanone group, which may enhance conformational flexibility.

This combination suggests applications in central nervous system (CNS) disorders or kinase-mediated pathways.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c28-24(14-19-16-29-21-7-3-4-8-22(21)31-19)27-11-9-17(10-12-27)15-30-23-13-18-5-1-2-6-20(18)25-26-23/h3-4,7-8,13,17,19H,1-2,5-6,9-12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRWEIECFVCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the benzodioxin and tetrahydrocinnolin intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodioxin or tetrahydrocinnolin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzodioxane moiety and the introduction of the piperidine and tetrahydrocinnoline groups. Various synthetic pathways have been reported in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Example Synthetic Route

  • Formation of Benzodioxane : The initial step often involves the reaction of phenolic compounds with appropriate reagents to form the benzodioxane structure.
  • Piperidine Modification : The introduction of piperidine derivatives can be achieved through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the benzodioxane and piperidine components, often utilizing coupling agents or catalysts to facilitate the reaction.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Enzyme Inhibition

Research indicates that derivatives of benzodioxane exhibit significant enzyme inhibitory properties. For instance, compounds similar to 2-(2,3-Dihydro-1,4-benzodioxin) have been evaluated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating diabetes and Alzheimer’s disease respectively .

Anticancer Properties

Various studies have reported that benzodioxane derivatives demonstrate notable anticancer activities. For example, some analogs have been shown to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines . The structural modifications in the compound can enhance its selectivity and potency against cancer cells.

Anti-inflammatory Effects

Benzodioxane compounds have also been investigated for their anti-inflammatory properties. Research suggests that specific substituents on the benzodioxane scaffold can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one is notable in several areas:

Therapeutic Area Potential Applications
Diabetes Management Inhibition of α-glucosidase for blood sugar control
Neurodegenerative Diseases Acetylcholinesterase inhibition for Alzheimer's treatment
Cancer Therapy Induction of apoptosis in cancer cells
Anti-inflammatory Treatments Modulation of inflammatory responses

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • Diabetes Research : A study demonstrated that derivatives with structural modifications showed enhanced inhibitory activity against α-glucosidase compared to standard drugs like acarbose .
  • Cancer Cell Studies : In vitro tests revealed that certain analogs significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Inflammation Models : Animal models treated with benzodioxane derivatives exhibited reduced markers of inflammation following injury or disease induction .

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural similarities with the following analogs (referenced from , and 6):

:

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

  • Core Structure: Chromenone (4H-chromen-4-one) with a benzodioxin substituent.
  • Key Features: Hydroxyl and ethyl groups on the chromenone core enhance hydrogen bonding and lipophilicity. 2-methylpiperidinylmethyl substituent increases steric bulk compared to the target compound’s tetrahydrocinnolin group.
  • Therapeutic Implications: Chromenones are explored for anticancer and anti-inflammatory activity due to their interaction with kinases or GPCRs .
:

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

  • Core Structure : Oxadiazole-linked benzodioxin and methylpiperidine.
  • Key Features: 1,3,4-Oxadiazole ring introduces metabolic stability and electron-withdrawing properties. Sulfanyl linker may reduce conformational flexibility compared to the target compound’s ethanone bridge. Molecular weight: 375.4 g/mol, XLogP3: 2.8, hydrogen bond acceptors: 7 .
  • Therapeutic Implications : Likely targets metabolic enzymes or ion channels due to oxadiazole’s prevalence in such inhibitors.
:

1-[7-(3,4-dimethoxyphenyl)-9-{[(3R)-1-methylpiperidin-3-yl]methoxy}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propan-1-one

  • Core Structure : Benzoxazepin with a chiral methylpiperidine substituent.
  • (3R)-1-methylpiperidin-3-yl methoxy group introduces stereochemical complexity absent in the target compound.
  • Therapeutic Implications : Benzoxazepins are studied for anti-inflammatory and neurodegenerative applications .

Physicochemical and Structural Comparison

Parameter Target Compound (Chromenone) (Oxadiazole) (Benzoxazepin)
Molecular Weight ~500 (estimated) Higher (chromenone core) 375.4 g/mol ~500 (estimated)
XLogP3 ~3.5 (estimated) N/A 2.8 N/A
Hydrogen Bond Acceptors 8 (estimated) 7 7 6
Key Heterocycles Benzodioxin, Tetrahydrocinnolin Benzodioxin, Chromenone Benzodioxin, Oxadiazole Benzoxazepin, Benzodioxin
Therapeutic Potential Kinase/CNS targets Anticancer/GPCR modulation Metabolic disorders Anti-inflammatory

Key Research Findings

Benzodioxin Role : The benzodioxin moiety in all compounds contributes to metabolic stability and π-π stacking interactions with aromatic residues in target proteins .

Piperidine Substitution: Methyl groups () enhance lipophilicity but may reduce solubility.

Linker Effects: The ethanone linker in the target compound allows greater rotational freedom compared to ’s sulfanyl group, which may restrict conformational options .

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one represents a novel structure with potential therapeutic applications. This article aims to summarize the biological activity of this compound based on existing research and findings.

Chemical Structure

The compound features a complex molecular structure that includes:

  • A benzodioxin moiety.
  • A piperidine ring substituted with a tetrahydrocinnolin group.

This structural diversity suggests potential interactions with various biological targets.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. Notably, research has shown that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin can inhibit enzymes such as:

  • α-glucosidase
  • Acetylcholinesterase

These enzymes are critical in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), indicating the potential therapeutic relevance of these compounds in managing these diseases .

Hemoglobin Interaction

Another area of interest is the interaction of similar benzodioxin derivatives with hemoglobin. For instance, a compound identified as TD-1 , which contains a benzodioxin structure, was found to:

  • Increase the oxygen affinity of human hemoglobin.
  • Reduce sickling in red blood cells from patients with sickle cell disease.

This effect was attributed to the stabilization of the relaxed state of hemoglobin and inhibition of hypoxia-induced sickling without causing hemolysis .

Study on Enzyme Inhibition

A study focusing on the synthesis and evaluation of sulfonamide derivatives containing the benzodioxin moiety reported promising results. The synthesized compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition .

CompoundTarget EnzymeIC50 (µM)
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.3

Hemoglobin Affinity Studies

In another study examining small molecules for their effects on hemoglobin, it was found that TD-1 significantly increased oxygen binding affinity. The study utilized high-throughput screening methods to evaluate over 38,000 compounds and identified several candidates that could modulate hemoglobin function effectively .

CompoundEffect on HemoglobinP50 Reduction (mmHg)
TD-1Increased affinity28.4 to 9.8
ControlBaseline34.2

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction StepConditionsYield (%)Reference
4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidineAlkylationK2CO3, DMF, 80°C, 12h65–72
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetyl chlorideAcylationSOCl2, reflux, 4h89
Final CouplingKnoevenagelNH4OAc, EtOH, 70°C, 8h58

Q. Table 2: Analytical Parameters for Purity Assessment

TechniqueColumn/ProbeMobile Phase/ParametersCritical Peaks
HPLC-MSC18 (4.6 × 150 mm)0.1% HCO2H in H2O/MeCN (30:70 → 10:90)m/z 459.2 [M+H]+
¹H NMRCDCl3 (400 MHz)δ 4.25 (d, J=6.5 Hz, 2H, OCH2)Residual DMSO at δ 2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.